Cas no 2224544-52-7 (1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one)
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- AKOS034007069
- EN300-3892381
- 2224544-52-7
- 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
-
- Inchi: 1S/C9H15NO2/c1-3-9(11)10-5-7-12-6-4-8(10)2/h3,8H,1,4-7H2,2H3
- InChI Key: PNAMLVUHSJEPLM-UHFFFAOYSA-N
- SMILES: O1CCN(C(C=C)=O)C(C)CC1
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.5Ų
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3892381-0.05g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 0.05g |
$707.0 | 2025-03-16 | |
| Enamine | EN300-3892381-5.0g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-16 | |
| Enamine | EN300-3892381-2.5g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-16 | |
| Enamine | EN300-3892381-0.25g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 0.25g |
$774.0 | 2025-03-16 | |
| Enamine | EN300-3892381-0.5g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 0.5g |
$809.0 | 2025-03-16 | |
| Enamine | EN300-3892381-0.1g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 0.1g |
$741.0 | 2025-03-16 | |
| Enamine | EN300-3892381-1.0g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 1.0g |
$842.0 | 2025-03-16 | |
| Enamine | EN300-3892381-10.0g |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
2224544-52-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-16 |
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
Comprehensive Overview of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one (CAS No. 2224544-52-7)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one (CAS No. 2224544-52-7) has emerged as a compound of significant interest. This molecule, characterized by its unique oxazepane core and propenone functional group, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
The compound's CAS number 2224544-52-7 serves as a critical identifier in global chemical databases, ensuring accurate tracking and regulatory compliance. Its systematic name, 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, reflects the presence of a 5-methyl-1,4-oxazepane ring conjugated with an α,β-unsaturated ketone moiety. This combination is often associated with bioactive properties, making it a focal point in studies related to enzyme inhibition and receptor modulation.
Recent trends in scientific literature highlight growing interest in heterocyclic compounds like 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, driven by their role in designing novel therapeutics. For instance, the oxazepane scaffold is frequently explored in CNS drug development due to its ability to cross the blood-brain barrier. Meanwhile, the propenone group is known for its reactivity in Michael addition reactions, a feature leveraged in covalent drug design—a hot topic in precision medicine.
From a synthetic chemistry perspective, the preparation of CAS 2224544-52-7 typically involves multi-step organic reactions, including nucleophilic substitutions and carbonyl activations. Advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly adopted to improve yield and purity, addressing industry demands for sustainable manufacturing. These methods align with the broader push toward green chemistry, a frequently searched term among environmentally conscious researchers.
Analytical characterization of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one relies on spectroscopic tools like NMR, HPLC-MS, and FT-IR, which are standard in modern laboratories. Computational modeling, including molecular docking and DFT calculations, further aids in predicting its interactions with biological targets—an area gaining traction in AI-driven drug discovery forums.
Despite its promise, challenges remain in optimizing the pharmacokinetic profile of oxazepane-derived compounds. Researchers actively investigate strategies to mitigate potential metabolic instability while preserving efficacy. This balance is a recurring theme in discussions about structure-activity relationships (SAR), a key search term for medicinal chemists.
In material science, derivatives of 2224544-52-7 are explored for polymer crosslinking applications, capitalizing on the propenone group's photoresponsive properties. Such innovations resonate with industries seeking smart materials for coatings or adhesives—a niche yet growing market segment.
As regulatory landscapes evolve, proper documentation of CAS No. 2224544-52-7 remains essential for safety assessments. The compound's inclusion in platforms like PubChem and SciFinder facilitates transparent data sharing, a practice increasingly valued in open-science initiatives.
Looking ahead, interdisciplinary collaborations will likely unlock new applications for 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, bridging gaps between academia and industry. Its dual utility in life sciences and advanced materials ensures continued relevance in scientific discourse, particularly in forums discussing next-generation bioactive molecules or functionalized heterocycles.
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